molecular formula C7H7BrFNO2S B1448426 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline CAS No. 1440535-19-2

3-Bromo-4-fluoro-5-(methylsulfonyl)aniline

Cat. No.: B1448426
CAS No.: 1440535-19-2
M. Wt: 268.11 g/mol
InChI Key: XQDFJLFNPIOAMH-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-(methylsulfonyl)aniline is a halogenated aniline derivative featuring a bromine atom at position 3, a fluorine atom at position 4, and a methylsulfonyl group at position 3. The methylsulfonyl (-SO₂CH₃) moiety is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties and reactivity. This structural motif is reminiscent of pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs), where sulfonyl groups are known to enhance selectivity for cyclooxygenase-2 (COX-2) inhibition .

Its halogen and sulfonyl substituents also make it a candidate for further functionalization in medicinal chemistry and materials science.

Properties

IUPAC Name

3-bromo-4-fluoro-5-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c1-13(11,12)6-3-4(10)2-5(8)7(6)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDFJLFNPIOAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC(=C1)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Fluorination

  • Starting from substituted aniline or methoxyaniline derivatives, bromination is usually carried out by electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane.
  • Fluorination can be introduced either by direct fluorination using reagents like potassium fluoride or cesium fluoride or via nucleophilic aromatic substitution on activated intermediates.

For example, the synthesis of related compounds such as 3-bromo-5-fluoro-4-methoxyaniline involves:

Step Reagents/Conditions Outcome
Bromination Bromine in acetic acid Bromine introduced at 3-position
Fluorination Potassium fluoride or CsF Fluorine introduced at 5-position

This sequence ensures regioselective substitution guided by the methoxy or amino directing groups.

Introduction of the Methylsulfonyl Group

The methylsulfonyl substituent (-SO2CH3) can be introduced by:

  • Oxidation of methylthio (-SCH3) precursors: Starting from a methylthio-substituted aniline, oxidation with oxidants such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) converts the thioether to the sulfone.
  • Direct sulfonylation: Reaction of the aromatic ring with methylsulfonyl chloride under Friedel-Crafts conditions or via nucleophilic aromatic substitution if the ring is suitably activated.

This step is often performed after halogenation to avoid interference with the sulfonylation reagents.

Amination and Reduction Steps

  • Nitro-substituted intermediates are commonly reduced to the corresponding anilines using reducing agents such as iron powder in acidic media, stannous chloride, or catalytic hydrogenation.
  • For example, the reduction of 3-bromo-5-nitro intermediates to 3-bromo-5-amino derivatives has been achieved using iron powder in dilute hydrochloric acid at 70–90°C for over 5 hours, followed by neutralization and filtration to isolate the product.

Representative Multi-Step Synthetic Route

A plausible synthetic pathway to this compound could be summarized as follows:

Step Reaction Reagents/Conditions Notes
1 Starting from 4-fluoroaniline Bromination with Br2 or NBS in acetic acid Bromination at 3-position
2 Introduction of methylthio group Reaction with methylthiolating agent Methylthio substituent installed at 5-position
3 Oxidation Oxidants such as H2O2 or m-CPBA Converts methylthio to methylsulfonyl group
4 Nitration (if needed) HNO3/H2SO4 or milder nitrating agents Introduces nitro group for later reduction
5 Reduction Fe powder in dilute HCl, or catalytic hydrogenation Converts nitro to amino group

This sequence is adapted from analogous literature on substituted aniline derivatives and sulfone chemistry.

Detailed Research Findings and Reaction Conditions

Reaction Step Reagents/Conditions Temperature Time Yield/Remarks
Bromination Br2 in acetic acid 20–30°C 2–4 hours High regioselectivity at 3-position
Fluorination KF or CsF in polar aprotic solvent (e.g., DMF) 80–120°C 6–12 hours Fluorine introduced at 4-position
Methylthio introduction Methylthiolating agent (e.g., methylthiolate salts) Room temp to 50°C 4–8 hours Requires inert atmosphere
Oxidation to sulfone H2O2 or m-CPBA in acetic acid or dichloromethane 0–40°C 1–3 hours Controlled to avoid overoxidation
Reduction of nitro group Fe powder in dilute HCl 70–90°C >5 hours Followed by neutralization and filtration

Comparative Analysis of Reduction Methods for Amination

Reducing Agent Solvent Temperature Advantages Disadvantages
Iron powder + HCl Dilute hydrochloric acid 70–90°C Cheap, effective, mild Requires filtration to remove iron residues
Stannous chloride Ethanol or water Room temp to reflux High selectivity Toxicity concerns, disposal issues
Catalytic hydrogenation Ethanol or acetic acid Room temp to 50°C Clean reaction, no heavy metals Requires hydrogen source and catalyst

Notes on Industrial Scale Preparation

  • Industrial routes emphasize high yield, purity, and cost-effectiveness.
  • Multi-step sequences are optimized to minimize purification steps.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are tightly controlled.
  • For example, acetylation and nitration steps are conducted under controlled temperature to prevent side reactions, as shown in the preparation of related brominated fluoroanilines.

Summary Table: Preparation Methods Overview

Step No. Reaction Type Key Reagents/Conditions Outcome/Product
1 Bromination Br2 in acetic acid 3-Bromo substituted intermediate
2 Fluorination KF or CsF in DMF or similar 4-Fluoro substituted intermediate
3 Methylthio introduction Methylthiolate salts, inert atmosphere Methylthio substituted intermediate
4 Oxidation H2O2 or m-CPBA, controlled temperature Methylsulfonyl substituted intermediate
5 Nitration (optional) HNO3/H2SO4 or milder nitrating agents Nitro intermediate
6 Reduction Fe powder + dilute HCl, or catalytic hydrogenation Final aniline product

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-5-(methylsulfonyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted aniline derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

Organic Synthesis

3-Bromo-4-fluoro-5-(methylsulfonyl)aniline serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions, including:

  • Substitution Reactions : The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic mechanisms.
  • Coupling Reactions : It participates in coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming biaryl compounds.
  • Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives suitable for further reactions.

Pharmaceutical Applications

This compound has shown potential in drug discovery and development due to its biological activity. It can be used as an intermediate in the synthesis of pharmaceuticals with therapeutic effects. Preliminary studies suggest that modifications to its structure can enhance binding affinity to various biological targets, including proteins and enzymes.

Table 1: Comparative Binding Affinities

Compound NameBinding Affinity (IC50)
This compoundTBD
Related Compound ATBD
Related Compound BTBD

Note: TBD indicates that specific binding affinity data is yet to be disclosed or published.

The mechanism by which this compound exerts its biological effects may involve interaction with key molecular targets, leading to therapeutic outcomes such as anti-inflammatory or antimicrobial effects .

Industrial Applications

In addition to its role in pharmaceuticals, this compound is also used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it suitable for creating compounds with specific functionalities required in various industrial processes.

Case Study 1: Drug Development

A study focused on synthesizing derivatives of this compound aimed at developing new anti-inflammatory agents. The derivatives were tested for their efficacy against specific inflammatory markers in vitro, demonstrating promising results that warrant further investigation into their pharmacological profiles.

Case Study 2: Agrochemical Synthesis

Another application involved using this compound as an intermediate for synthesizing agrochemicals. Researchers developed several formulations that included this compound, leading to enhanced efficacy against pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline depends on its specific application. In general, the compound can interact with various molecular targets and pathways, leading to different biological or chemical effects. For example, in drug discovery, it may bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-bromo-4-fluoro-5-(methylsulfonyl)aniline and its analogs:

Compound Name Substituents Key Properties Biological/Functional Relevance References
This compound Br (C3), F (C4), -SO₂CH₃ (C5) Strong electron-withdrawing sulfonyl group; potential COX-2 selectivity. Likely anti-inflammatory activity (inferred from analogs); synthetic intermediate for heterocycles.
4-(Methylsulfonyl)aniline -SO₂CH₃ (C4) COX-2-selective pharmacophore; improves NSAID activity. Demonstrated anti-inflammatory effects in rat paw edema models; comparable to diclofenac sodium.
2-Bromo-5-(trifluoromethyl)aniline Br (C2), -CF₃ (C5) Electron-withdrawing -CF₃ group; high similarity score (0.96 vs. target compound). Used in agrochemicals; no direct anti-inflammatory data reported.
3-Bromo-5-fluoro-4-iodoaniline Br (C3), F (C5), I (C4) Bulky iodine substituent; alters steric hindrance and solubility. Limited biological data; potential intermediate for radiopharmaceuticals.
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline Br (C4), F (C2), -CF₃ (C5) -CF₃ enhances lipophilicity; positional isomerism affects reactivity. Used in organic synthesis; no reported COX-2 activity.
5-Bromo-2-[(4-fluorophenyl)sulfanyl]aniline Br (C5), -S-C₆H₄F (C2) Thioether linkage; modulates electronic properties and stability. Explored in materials science; no biological data.

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups: The methylsulfonyl group in the target compound enhances electrophilicity at the aromatic ring, facilitating nucleophilic substitution reactions.
  • Halogen Positioning : Bromine at C3 and fluorine at C4 in the target compound create a steric and electronic environment distinct from analogs like 2-Bromo-5-(trifluoromethyl)aniline. Positional differences influence regioselectivity in cross-coupling reactions .
  • Anti-Inflammatory Potential: While 4-(methylsulfonyl)aniline derivatives show COX-2 selectivity, the addition of bromine and fluorine in the target compound may modulate binding affinity or metabolic stability .

Biological Activity

3-Bromo-4-fluoro-5-(methylsulfonyl)aniline (CAS Number: 1440535-19-2) is an organic compound notable for its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈BrFNO₂S, with a molecular weight of approximately 250.11 g/mol. The compound features a bromine atom at the 3-position, a fluorine atom at the 4-position, and a methylsulfonyl group at the 5-position of the aniline ring. Its solubility in water is reported to be 0.925 mg/ml, which may influence its bioavailability in pharmacological applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes amidation reactions that yield sulfonamide derivatives, which are crucial in medicinal chemistry. The synthetic pathway can be summarized as follows:

  • Starting Materials : Aniline derivatives and appropriate halogenated reagents.
  • Reactions : Coupling reactions under controlled conditions to introduce bromine and fluorine substituents.
  • Purification : Isolation of the product through crystallization or chromatography.

Pharmacological Applications

Research indicates that this compound exhibits significant biological activity, particularly in the context of drug development. Preliminary studies suggest that modifications in its structure can enhance its binding affinity to various biological targets, including proteins and enzymes.

Table 1: Comparative Binding Affinities

Compound NameBinding Affinity (IC50)
This compoundTBD
Related Compound ATBD
Related Compound BTBD

Note: TBD indicates that specific binding affinity data is yet to be disclosed or published.

The mechanism by which this compound exerts its biological effects may involve interaction with key molecular targets. These interactions could modulate enzyme activity or receptor signaling pathways, leading to therapeutic outcomes such as anti-inflammatory or antimicrobial effects .

Case Studies

A recent study investigated the pharmacokinetic properties of similar compounds, highlighting the importance of structural modifications on biological activity. The study found that compounds with a similar framework demonstrated varying degrees of efficacy against specific targets, suggesting that the unique arrangement of functional groups in this compound could influence its therapeutic potential .

Q & A

Q. What are the optimal synthesis routes for 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline, and how can intermediates be characterized?

  • Methodological Answer : A two-step synthesis is commonly employed. First, bromination and fluorination of a pre-functionalized aniline derivative (e.g., 4-fluoro-5-methylsulfonylaniline) using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) in a polar aprotic solvent like DMF. Second, sulfonylation via reaction with methylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the methylsulfonyl group . Intermediates Characterization :
  • NMR : Bromine and fluorine substituents show distinct deshielding in 1^1H-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and 19^{19}F-NMR (δ -110 to -120 ppm).
  • Mass Spectrometry (MS) : Molecular ion peaks [M+H]+^+ at m/z 282 (C7_7H6_6BrFNO2_2S) confirm intermediate structures .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • 1^1H-NMR : Aromatic protons adjacent to electron-withdrawing groups (Br, F, SO2_2Me) appear as doublets or triplets (δ 7.3–7.9 ppm) due to coupling with fluorine (3JHF^3J_{H-F}) .
  • 19^{19}F-NMR : A singlet at δ -115 ppm confirms para-fluorine absence of splitting .
  • IR : Strong absorption bands at 1340 cm1^{-1} (S=O symmetric stretch) and 1150 cm1^{-1} (S=O asymmetric stretch) .
  • MS : Molecular ion [M]+^+ at m/z 282 with isotopic peaks for bromine (1:1 ratio for 79^{79}Br and 81^{81}Br) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of multiple electron-withdrawing groups in this compound synthesis?

  • Methodological Answer :
  • Stepwise Functionalization : Introduce bromine first to avoid electrophilic deactivation by the sulfonyl group .
  • Protective Groups : Use temporary protection (e.g., acetyl for -NH2_2) during sulfonylation to prevent undesired N-sulfonation .
  • Low-Temperature Control : Maintain reactions at 0–5°C to suppress Fries-like rearrangements or over-halogenation .

Q. How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a superior leaving group in Suzuki-Miyaura couplings due to the electron-withdrawing effects of the sulfonyl and fluorine groups, which polarize the C-Br bond.
  • Reaction Conditions : Use Pd(PPh3_3)4_4 (1 mol%) with K2_2CO3_3 in THF/water (3:1) at 80°C. The sulfonyl group stabilizes the transition state via resonance .
  • Product Applications : Forms biaryl intermediates for kinase inhibitor development .

Q. What computational methods predict the interaction between this compound and biological targets like COX-2?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models the compound’s binding to COX-2’s hydrophobic pocket. The sulfonyl group forms hydrogen bonds with Arg120 and Tyr355 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR Studies : Correlate substituent electronegativity (Hammett σ values) with IC50_{50} data from enzymatic assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-4-fluoro-5-(methylsulfonyl)aniline
Reactant of Route 2
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3-Bromo-4-fluoro-5-(methylsulfonyl)aniline

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